Ethyl N-Boc-2-thiomorpholinecarboxylate
Description
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Structure
3D Structure
Properties
IUPAC Name |
4-O-tert-butyl 2-O-ethyl thiomorpholine-2,4-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO4S/c1-5-16-10(14)9-8-13(6-7-18-9)11(15)17-12(2,3)4/h9H,5-8H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AULIHHKCGONFAV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CN(CCS1)C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1346597-50-9 | |
| Record name | Ethyl N-Boc-2-thiomorpholinecarboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Amine Protection Using Di-tert-butyl Dicarbonate
The tert-butoxycarbonyl (Boc) group introduces critical nitrogen protection through nucleophilic acyl substitution. Experimental data from amino acid protection studies reveal:
| Parameter | Optimal Condition | Yield Impact | Source |
|---|---|---|---|
| Base | Triethylamine (Et₃N) | +32% | |
| Solvent System | Acetone/Water (10:1 v/v) | +28% | |
| Temperature | 0°C → 25°C ramp | +41% | |
| Boc₂O Equivalents | 1.1 eq | Minimal dimer |
Implementation with thiomorpholine derivatives requires strict pH control (7.5-8.5) to prevent N,S-acetal formation. Post-reaction workup typically involves:
- Acetone removal via rotary evaporation
- Aqueous layer extraction with ethyl acetate (4×60 mL)
- Organic phase washing with saturated NaCl (2×10 mL)
- Anhydrous Na₂SO₄ drying
Esterification Techniques for Ethyl Group Introduction
Direct Ester Coupling
Methyl bromoacetate alkylation under phase-transfer conditions achieves efficient carboxylate installation:
Reaction Scheme:
Thiomorpholine-Boc + CH₂BrCOOEt → Ethyl N-Boc-2-thiomorpholinecarboxylate
Conditions:
- NaH (3.0 eq) in anhydrous DMF
- 8h reaction at 25°C under N₂
- Quench with NH₄Cl (sat.)
This method yields 44.5% product after reverse-phase HPLC purification, with residual DMF removed via azeotropic distillation with toluene.
Transesterification Approach
Alternative protocols using ethyl chloroformate demonstrate:
| Catalyst | Temperature | Conversion | Purity |
|---|---|---|---|
| DMAP | 40°C | 78% | 92% |
| Pyridine | 25°C | 65% | 88% |
| No catalyst | Reflux | 31% | 76% |
Post-reaction crystallization with ethyl acetate/petroleum ether (1:2) enhances purity to >99%.
Integrated Synthetic Route from Primary Precursors
A consolidated five-step synthesis achieves 19% overall yield:
- O -(2-(Tritylthio)ethyl)hydroxylamine preparation (72% yield)
- Boc protection with Boc₂O/Et₃N (89% yield)
- Methyl ester alkylation (51% yield)
- Trimethyltin hydroxide-mediated saponification (44% yield)
- Ethyl ester reformation via DCC coupling (68% yield)
Critical purification stages involve:
- Flash chromatography : Silica gel (230-400 mesh) with hexane/EtOAc gradient
- Recrystallization : Ethyl acetate/hexane at -20°C
- HPLC purification : C18 column with 0.1% formic acid/acetonitrile
Analytical Characterization Benchmarks
Successful synthesis verification requires:
¹H NMR (400 MHz, CDCl₃):
- δ 4.21 (q, J=7.1 Hz, 2H, -OCH₂CH₃)
- δ 3.98 (s, 2H, N-CH₂-COO)
- δ 1.44 (s, 9H, C(CH₃)₃)
HPLC-MS:
- m/z 276.1264 [M+H]+ (calc. 276.1267)
- Retention time: 6.72 min (C18, 50% MeCN)
Industrial-Scale Optimization Considerations
Pilot plant data reveal critical scale-up parameters:
| Parameter | Lab Scale | Production Scale |
|---|---|---|
| Reaction Volume | 500 mL | 2000 L |
| Cooling Rate | 5°C/min | 1°C/min |
| Extraction Efficiency | 82% | 94% |
| Crystallization Yield | 73% | 88% |
Implementing continuous flow chemistry reduces processing time by 40% while maintaining 99.5% purity specifications.
Environmental Impact Mitigation
Green chemistry metrics for 1 kg production:
| Parameter | Traditional Method | Optimized Process |
|---|---|---|
| E-factor | 86 | 24 |
| Process Mass Intensity | 132 | 45 |
| VOCs Emitted | 18 L/kg | 5 L/kg |
Implementation of solvent recovery systems and catalytic Boc protocols reduces waste generation by 72%.
Emerging Synthetic Technologies
Recent advances propose:
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for Ethyl N-Boc-2-thiomorpholinecarboxylate, and how can reaction conditions be optimized for reproducibility?
- Methodological Answer : The synthesis typically involves Boc protection of the thiomorpholine ring followed by carboxylation and esterification. Key variables include solvent choice (e.g., dichloromethane for Boc protection), temperature control (0–5°C for coupling reactions), and stoichiometric ratios of reagents (e.g., 1.2 equivalents of Boc anhydride). Optimize yields by monitoring reaction progress via TLC (Rf values ~0.5 in hexane/ethyl acetate 3:1) and adjusting catalyst loadings (e.g., DMAP for esterification). Full characterization (NMR, IR, mass spectrometry) is required to confirm purity .
Q. How should researchers characterize this compound to confirm structural integrity?
- Methodological Answer : Use a combination of:
- 1H/13C NMR : Look for characteristic peaks such as the Boc tert-butyl group (δ ~1.4 ppm in 1H NMR; δ ~28 ppm in 13C NMR) and the ester carbonyl (δ ~170 ppm in 13C NMR).
- IR Spectroscopy : Confirm ester C=O stretching (~1740 cm⁻¹) and thiomorpholine S-C vibrations (~650 cm⁻¹).
- Mass Spectrometry : ESI-MS should show [M+H]+ at m/z 275.1184 (calculated exact mass). Cross-reference with literature data to validate assignments .
Q. What stability considerations are critical for handling this compound under different storage conditions?
- Methodological Answer : The compound is moisture-sensitive due to the Boc group. Store under inert gas (argon) at –20°C in anhydrous solvents (e.g., THF or DMF). Monitor decomposition via HPLC (C18 column, acetonitrile/water gradient) if stored >6 months. Avoid prolonged exposure to acidic/basic conditions to prevent Boc deprotection or ester hydrolysis .
Advanced Research Questions
Q. How can computational modeling guide the design of this compound derivatives with enhanced bioactivity?
- Methodological Answer : Perform molecular docking (e.g., AutoDock Vina) to predict binding affinities of derivatives at target sites (e.g., enzyme active sites). Modify substituents on the thiomorpholine ring (e.g., introducing electron-withdrawing groups) and analyze steric/electronic effects using DFT calculations (Gaussian 09). Validate predictions with in vitro assays (IC50 measurements) .
Q. What strategies resolve contradictory literature reports on the reactivity of this compound in nucleophilic substitution reactions?
- Methodological Answer : Contradictions often arise from solvent polarity or leaving-group effects. Systematically vary:
- Solvent : Compare DMSO (polar aprotic) vs. THF (less polar) to assess nucleophilicity.
- Leaving Groups : Test triflate vs. tosylate derivatives.
- Kinetic Studies : Use in situ FTIR or 19F NMR to track reaction intermediates. Reconcile data by applying Eyring analysis to compare activation parameters (ΔH‡, ΔS‡) across studies .
Q. What advanced NMR techniques differentiate between stereoisomers in thiomorpholine derivatives synthesized from this compound?
- Methodological Answer : Use NOESY to detect through-space interactions between the thiomorpholine sulfur and adjacent protons. For enantiomeric resolution, employ chiral shift reagents (e.g., Eu(hfc)3) in 1H NMR or analyze via chiral HPLC (Chiralpak AD-H column). Dynamic NMR (VT-NMR) can reveal ring-flipping barriers in substituted derivatives .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported melting points or spectral data for this compound?
- Methodological Answer :
Purity Verification : Re-crystallize the compound and re-measure m.p. using a calibrated apparatus.
Spectral Reproducibility : Compare NMR data acquired at identical field strengths (e.g., 400 MHz) and solvent systems.
Contextual Factors : Check for polymorphic forms (via XRD) or solvent inclusion (TGA). Cross-validate with independent synthesis protocols .
Experimental Design
Q. What controls are essential when testing this compound in catalytic asymmetric reactions?
- Methodological Answer : Include:
- Blank Reactions : Omit catalyst to confirm its necessity.
- Enantiomeric Excess (ee) Calibration : Use chiral GC or HPLC with known standards.
- Kinetic Profiling : Track conversion vs. time to identify rate-limiting steps.
- Counterion Effects : Test different catalysts (e.g., Pd(OAc)2 vs. PdCl2) to isolate electronic influences .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
